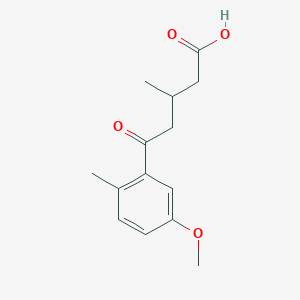
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid
描述
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a valeric acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route starts with the methylation of 5-methoxy-2-methylphenol to form 5-methoxy-2-methylphenyl methyl ether. This intermediate is then subjected to Friedel-Crafts acylation using an appropriate acyl chloride to introduce the valeric acid moiety. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and scalability.
化学反应分析
Types of Reactions
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the valeric acid moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 5-(5-Hydroxy-2-methylphenyl)-3-methyl-5-oxovaleric acid.
Reduction: Formation of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-hydroxyvaleric acid.
Substitution: Formation of 5-(5-Nitro-2-methylphenyl)-3-methyl-5-oxovaleric acid or 5-(5-Bromo-2-methylphenyl)-3-methyl-5-oxovaleric acid.
科学研究应用
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can interact with enzymes and receptors, modulating their activity. The valeric acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
5-Methoxy-2-methylbenzoic acid: Similar structure but lacks the valeric acid moiety.
3-Methyl-5-oxovaleric acid: Similar structure but lacks the aromatic ring.
5-Methoxy-2-methylphenylacetic acid: Similar structure but has an acetic acid moiety instead of valeric acid.
Uniqueness
5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is unique due to the combination of its aromatic ring with methoxy and methyl substituents and the presence of a valeric acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
5-(5-methoxy-2-methylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(7-14(16)17)6-13(15)12-8-11(18-3)5-4-10(12)2/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHRQFAUXXPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-{2-[{[(2-Methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B3022227.png)
![Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B3022229.png)
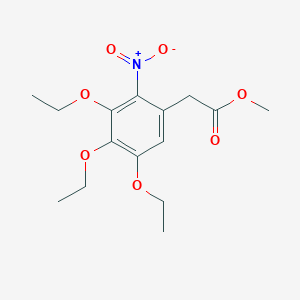
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B3022234.png)
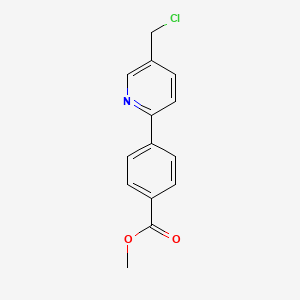
![5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol](/img/structure/B3022240.png)

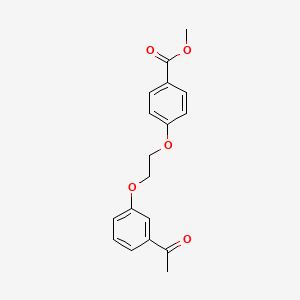
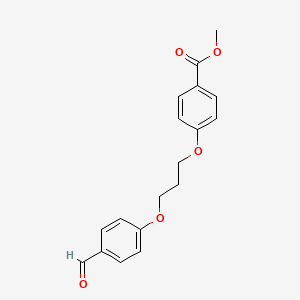
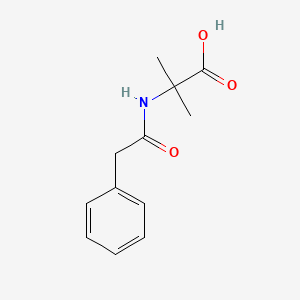
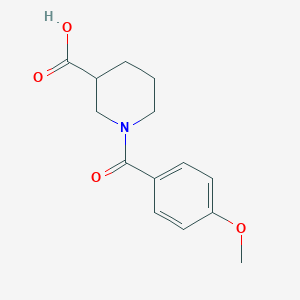

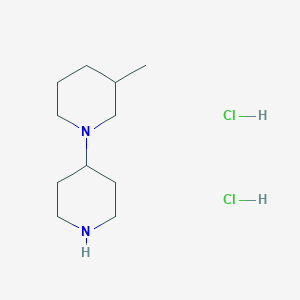
![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)
